3-Chloropropylmethyldimethoxysilane
Overview
Description
3-Chloropropylmethyldimethoxysilane: is an organosilicon compound with the molecular formula C₆H₁₅ClO₂Si . It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis and in the production of various silane coupling agents. The compound is known for its reactivity with water and other nucleophiles, making it a valuable reagent in the modification of surfaces and the synthesis of functionalized silanes .
Mechanism of Action
Target of Action
3-Chloropropylmethyldimethoxysilane is primarily used as an intermediate in organic synthesis . Its primary targets are the reactants in the synthesis process, which can be a wide range of organic compounds depending on the specific reaction .
Mode of Action
The compound interacts with its targets through chemical reactions, forming new bonds and breaking existing ones. This results in the formation of new compounds. The exact nature of these interactions depends on the specific reactants and conditions of the reaction .
Biochemical Pathways
This compound is used in the synthesis of polysiloxane quaternary ammonium salts containing epoxy group . These compounds have been shown to exhibit antibacterial properties . The exact biochemical pathways affected by these compounds would depend on the specific bacteria and the mechanism of the antibacterial action.
Pharmacokinetics
Its physical and chemical properties such as boiling point, density, and water solubility can impact its behavior in a reaction mixture .
Result of Action
The result of this compound’s action is the formation of new compounds through chemical synthesis. For example, it can be used to produce polysiloxane quaternary ammonium salts with antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropropylmethyldimethoxysilane can be synthesized through the hydrosilylation of allyl chloride with methyldimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 70 to 80°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is carried out in the presence of a platinum-based catalyst, and the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloropropylmethyldimethoxysilane can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding functionalized silanes.
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Platinum-based catalysts for hydrosilylation, acids or bases for hydrolysis
Solvents: Organic solvents such as toluene or hexane are commonly used.
Major Products:
- Functionalized silanes
- Polysiloxanes
- Silanols
Scientific Research Applications
Chemistry: 3-Chloropropylmethyldimethoxysilane is widely used in the synthesis of silane coupling agents, which are essential in improving the adhesion between organic polymers and inorganic materials. It is also used in the preparation of functionalized silanes for various applications .
Biology and Medicine: In biological research, the compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also employed in the synthesis of silane-based coatings for medical devices .
Industry: The compound finds applications in the textile industry for producing fabric treatment agents that enhance fabric elasticity, prevent yellowing, and improve dyeing properties. It is also used in the production of specialty silicones and as a precursor for the synthesis of antibacterial polysiloxane quaternary ammonium salts .
Comparison with Similar Compounds
- 3-Mercaptopropylmethyldimethoxysilane
- 3-Methacryloxypropylmethyldimethoxysilane
- (N,N-dimethyl-3-aminopropyl)methyldimethoxysilane
- 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane
Comparison: 3-Chloropropylmethyldimethoxysilane is unique due to its chloropropyl group, which provides distinct reactivity compared to other similar compounds. For instance, 3-Mercaptopropylmethyldimethoxysilane contains a thiol group, making it more suitable for thiol-ene reactions, while 3-Methacryloxypropylmethyldimethoxysilane has a methacryloxy group, making it ideal for polymerization reactions. The presence of different functional groups in these compounds allows for a wide range of applications in various fields .
Properties
IUPAC Name |
3-chloropropyl-dimethoxy-methylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO2Si/c1-8-10(3,9-2)6-4-5-7/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTKCYKJRSMRMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939463 | |
Record name | (3-Chloropropyl)(dimethoxy)methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear to straw colored liquid with a mild odor; [Gelest MSDS] | |
Record name | Silane, (3-chloropropyl)dimethoxymethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Chloropropylmethyldimethoxysilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11035 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
18171-19-2 | |
Record name | (3-Chloropropyl)dimethoxymethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18171-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, (3-chloropropyl)dimethoxymethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018171192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (3-chloropropyl)dimethoxymethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3-Chloropropyl)(dimethoxy)methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloropropyl)dimethoxymethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 3-Chloropropylmethyldimethoxysilane be used to modify the properties of polymers?
A1: this compound acts as a versatile building block in polymer chemistry. Its reactive chlorine atom allows for further functionalization, while the dimethoxy groups enable hydrolysis and condensation reactions. This dual functionality makes it particularly useful for incorporating desired properties into polymers.
Q2: What is the molecular formula, weight, and relevant spectroscopic data for this compound?
A2: The molecular formula for this compound is C6H15ClO2Si. It has a molecular weight of 182.72 g/mol. Spectroscopically, the compound can be characterized using NMR techniques:
Q3: How does this compound contribute to the creation of antibacterial fabrics?
A: this compound plays a crucial role in a finishing liquor formulation designed to impart antibacterial properties to fabrics. [] While not the primary antibacterial agent, it likely acts as a coupling agent, facilitating the binding of other antibacterial components, such as chitosan and nanometer silver antibacterial agent, to the fabric fibers. This binding ensures that the antibacterial agents remain attached to the fabric even after washing, providing long-lasting protection.
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